(E)-1-methyl-3-styrylquinoxalin-2(1H)-one
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Overview
Description
(E)-1-methyl-3-styrylquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the presence of a quinoxaline core with a styryl group at the 3-position and a methyl group at the 1-position The (E)-configuration indicates the trans arrangement of the styryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-methyl-3-styrylquinoxalin-2(1H)-one typically involves the condensation of 2-methylquinoxaline with a suitable styryl precursor under basic conditions. One common method is the Knoevenagel condensation, where 2-methylquinoxaline is reacted with benzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the (E)-isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-methyl-3-styrylquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the styryl group can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield the corresponding saturated quinoxaline derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups
Major Products Formed
Oxidation: Quinoxaline N-oxides
Reduction: Saturated quinoxaline derivatives
Substitution: Functionalized quinoxaline derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and anticancer properties. Quinoxaline derivatives have shown activity against various bacterial and fungal strains.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of organic electronic materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (E)-1-methyl-3-styrylquinoxalin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of enzymes or interfere with cellular processes. For example, quinoxaline derivatives have been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, leading to antibacterial effects. Additionally, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-styrylquinoxaline: Lacks the methyl group at the 1-position.
1-methylquinoxaline: Lacks the styryl group at the 3-position.
3-styrylquinoxalin-2(1H)-one: Lacks the methyl group at the 1-position.
Uniqueness
(E)-1-methyl-3-styrylquinoxalin-2(1H)-one is unique due to the presence of both the methyl and styryl groups, which contribute to its distinct chemical and biological properties. The (E)-configuration of the styryl group also plays a crucial role in its reactivity and interaction with molecular targets.
Properties
IUPAC Name |
1-methyl-3-[(E)-2-phenylethenyl]quinoxalin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-19-16-10-6-5-9-14(16)18-15(17(19)20)12-11-13-7-3-2-4-8-13/h2-12H,1H3/b12-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMKUHPCTODLRM-VAWYXSNFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)C=CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C(C1=O)/C=C/C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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